molecular formula C23H22N6O5S3 B2873440 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 865176-20-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No. B2873440
CAS RN: 865176-20-1
M. Wt: 558.65
InChI Key: SKQDXRQGAMEKAO-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O5S3 and its molecular weight is 558.65. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Reactions and Synthesis Applications

The reactivity of sulfonamide and thiazole compounds, similar to the one , has been extensively studied for their potential in creating complex molecular structures through intramolecular reactions. For instance, Ojima and Kondo (1973) investigated the intramolecular participation of sulfide linkages on the reactivity of carbenes and diazoalkanes, leading to novel cyclic ylides such as thietanonium ylides. These ylides underwent rearrangements to afford a variety of products including cyclopropyl sulfides and tetrahydrothiophenes, showcasing the compound's utility in synthetic organic chemistry (Ojima & Kondo, 1973).

Anticancer and Antibacterial Applications

Compounds bearing sulfonamide and thiazole functionalities have shown promise in the development of anticancer and antibacterial agents. For example, Yılmaz et al. (2015) synthesized indapamide derivatives that exhibited pro-apoptotic activity against melanoma cell lines, suggesting their potential as anticancer agents. These compounds also served as inhibitors for human carbonic anhydrase isoforms, highlighting their versatility in medicinal applications (Yılmaz et al., 2015). Additionally, Ikpa et al. (2020) explored the synthesis of benzothiazole derivatives of sulphonamides, demonstrating improved antibacterial properties against common pathogens, thus indicating their significance in addressing bacterial infections (Ikpa et al., 2020).

High-Performance Materials

The integration of allyl groups and sulfonamide into benzoxazine monomers, as investigated by Agag and Takeichi (2003), has led to the development of high-performance thermosets with excellent thermal stability and mechanical properties. This research underlines the importance of such compounds in the creation of advanced materials suitable for high-temperature applications (Agag & Takeichi, 2003).

Therapeutic Importance

The thiazole moiety, a key feature of the compound , is known for its significant therapeutic importance. Chhabria et al. (2016) provided a comprehensive review on the chemistry, synthesis, and therapeutic importance of thiazole derivatives, highlighting their wide range of biological activities including antimicrobial, antiretroviral, and anticancer properties. This review underscores the critical role thiazole and its derivatives play in the development of new therapeutic agents (Chhabria et al., 2016).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5S3/c1-2-13-29-20-10-9-19(36(26,31)32)16-21(20)35-23(29)27-22(30)17-5-7-18(8-6-17)37(33,34)28(14-3-11-24)15-4-12-25/h2,5-10,16H,1,3-4,13-15H2,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQDXRQGAMEKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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